

Physicochemical properties of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

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Compound of Interest

Compound Name: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

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An In-Depth Technical Guide to **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene** (CAS No. 61324-89-8), a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, reactivity principles, and practical applications, grounded in established scientific literature. We will explore the molecule's structural attributes, predictable reaction pathways, and its strategic importance in the synthesis of complex chemical entities.

Molecular Identity and Physicochemical Profile

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical behavior: a difluoromethyl group (-CHF₂), a nitro group (-NO₂), and a fluorine atom. The interplay of these groups, particularly the strong electron-withdrawing nature of the nitro and difluoromethyl moieties, renders the molecule a versatile intermediate for advanced synthesis.

Chemical Structure

The structural arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The nitro group is positioned ortho to the fluorine atom and meta to the difluoromethyl group.

Caption: Structure of **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene**.

Core Physicochemical Data

The following table summarizes the key physicochemical properties for **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene**. This data is essential for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	61324-89-8	[1] [2] [3]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[1] [2]
Molecular Weight	191.11 g/mol	[1] [2]
Appearance	Not explicitly detailed, but related fluoronitrobenzenes are typically yellow oils or solids.	[4]
Purity	≥ 95% (Commercially available)	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Reactivity and Synthetic Utility

The synthetic value of **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene** stems from the predictable reactivity of its functional groups. The molecule is primed for two principal transformations: nucleophilic aromatic substitution (SNAr) at the C-F bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is significantly electron-deficient due to the powerful electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the difluoromethyl group (-CHF₂). This electronic arrangement activates the fluorine atom, making it an excellent leaving group for

nucleophilic attack.[4][5] The nitro group, being ortho to the fluorine, provides strong resonance stabilization to the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. This makes the SNAr reaction a highly efficient method for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the C1 position.[6][7]

Causality Behind Experimental Choice: SNAr reactions are typically conducted in polar aprotic solvents like DMF, DMSO, or THF, which can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity. The addition of a non-nucleophilic base (e.g., K_2CO_3 , DIPEA) is often required to deprotonate the incoming nucleophile or scavenge the HF byproduct.

Reduction of the Nitro Group

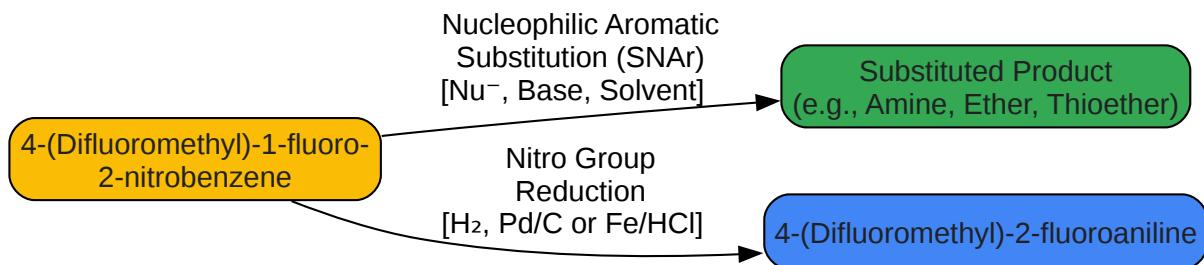
The nitro group is readily reduced to a primary amine ($-\text{NH}_2$), a cornerstone transformation in the synthesis of pharmaceuticals and other bioactive molecules.[8] This conversion unlocks a new site for functionalization, such as amide bond formation, sulfonylation, or diazotization.

Causality Behind Experimental Choice: A variety of reduction methods are available, and the choice depends on the presence of other functional groups in the molecule.

- **Catalytic Hydrogenation:** Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H_2 gas is a clean and efficient method.[9] Raney Nickel is often preferred if dehalogenation of the C-F bond is a concern.[9]
- **Metal/Acid Reduction:** Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid) are robust and cost-effective.[9][10] These conditions are well-tolerated by many functional groups.
- **Transfer Hydrogenation:** Reagents like ammonium formate or hydrazine in the presence of a catalyst can also be used and may offer milder conditions.[11]

Key Reaction Pathways

The following diagram illustrates the two primary reaction pathways that define the synthetic utility of this building block.



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Caption: Primary reaction pathways for the title compound.

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design. The difluoromethyl group (-CHF₂) is particularly valued as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can significantly enhance key drug properties:

- Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF₂ group resistant to metabolic oxidation, which can prolong the drug's half-life.[12]
- Lipophilicity and Bioavailability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[13][14]
- Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[12]

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene serves as an ideal starting material for creating molecules that leverage these benefits. The dual reactivity allows for the sequential or orthogonal introduction of different functionalities, enabling the rapid construction of diverse chemical libraries for screening and lead optimization.

Safety and Handling

As with all nitroaromatic compounds, **4-(Difluoromethyl)-1-fluoro-2-nitrobenzene** requires careful handling. The information below is a general guide based on safety data for structurally

related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

- Hazards: May cause skin, eye, and respiratory irritation.[1][15][16] Harmful if swallowed or inhaled.[15][17]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).[1]
 - Eye Protection: Use chemical safety goggles or a face shield.[15]
 - Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK-P2) if ventilation is inadequate or for nuisance exposures.[1]
 - Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[15]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
 - Skin Contact: Wash off with soap and plenty of water.[1]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] In all cases of exposure, consult a physician.[1]
- Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][16]

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